N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide is a complex organic compound that belongs to the class of oxane carboxamides This compound is characterized by the presence of a chlorophenyl group, a dimethylaminoethyl group, and a phenyloxane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with dimethylamine to form 2-(2-chlorophenyl)-2-(dimethylamino)ethyl chloride.
Cyclization: The intermediate is then subjected to cyclization with 4-phenyloxane-4-carboxylic acid under acidic conditions to form the desired oxane ring structure.
Amidation: The final step involves the amidation reaction where the oxane intermediate reacts with an appropriate amine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl group, resulting in the formation of dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dechlorinated compounds, and substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(methylamino)ethyl]-4-phenyloxane-4-carboxamide
- N-[2-(2-bromophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide
- N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-methylthioxane-4-carboxamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide is unique due to the presence of both the chlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-25(2)20(18-10-6-7-11-19(18)23)16-24-21(26)22(12-14-27-15-13-22)17-8-4-3-5-9-17/h3-11,20H,12-16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSMNYRWCMRSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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